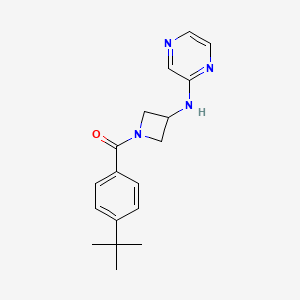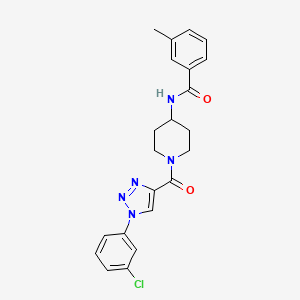
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is an intriguing compound with a complex molecular structure. This compound represents a unique confluence of triazole and benzamide functionalities, making it an important subject of study in both synthetic chemistry and various application fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide typically involves the following key steps:
Formation of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: : This is often achieved via the cyclization of 3-chlorophenyl azide with alkynes under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Coupling with Piperidin-4-ylamine: : The resulting triazole carboxylic acid is then coupled with piperidin-4-ylamine in the presence of a coupling agent such as EDCI or DCC to form the triazole-piperidine intermediate.
Final Amidation Step: : This intermediate is finally reacted with 3-methylbenzoyl chloride to produce the target compound under mild conditions.
Industrial Production Methods:
For large-scale production, the synthesis typically involves optimization of the aforementioned steps to ensure high yield and purity. Industrial methodologies focus on scalable and cost-effective routes, including the use of continuous flow reactors for key coupling steps and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can be selectively oxidized at specific sites under controlled conditions.
Reduction: : It can undergo reduction reactions, especially at the triazole ring and carbonyl functionalities.
Substitution: : The compound's various reactive sites allow for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Nucleophiles like amines and alcohols in the presence of a suitable base or catalyst.
Major Products Formed:
From Oxidation: : Oxidized derivatives at the triazole or benzamide moieties.
From Reduction: : Reduced forms of the triazole ring or carbonyl group.
From Substitution: : Various substituted analogs depending on the reactants involved.
Scientific Research Applications
This compound has several research applications, including but not limited to:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Examined for its potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic potential, particularly in anti-cancer or anti-inflammatory drug development.
Industry: : Employed in material science for developing new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
The exact mechanism of action depends on its application:
Biological Targets: : May interact with specific enzymes, receptors, or proteins, altering their function.
Pathways Involved: : Can modulate signaling pathways or biochemical processes, depending on its structural features and functional groups.
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboxamides
Piperidinyl benzamides
3-Chlorophenyl triazole derivatives: Each of these has distinct properties and applications, making the target compound's synthesis and study all the more significant.
There you go: the whole lowdown on N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide, no shortcuts taken. Hope this gets you where you need to be!
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJXSNNRAAMLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
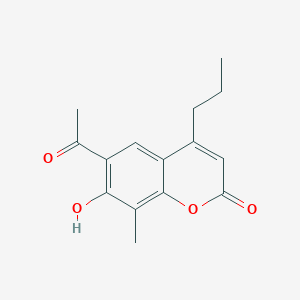
![2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2527914.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/new.no-structure.jpg)
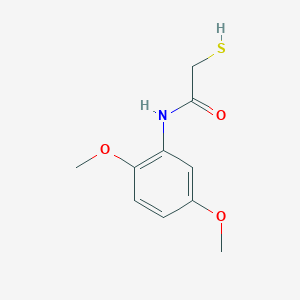
![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527918.png)
![N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2527920.png)
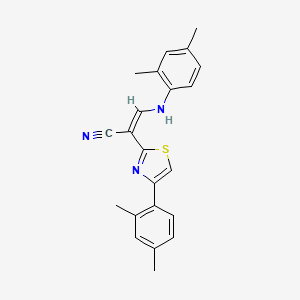
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2527923.png)
![4,5-Dimethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2527926.png)
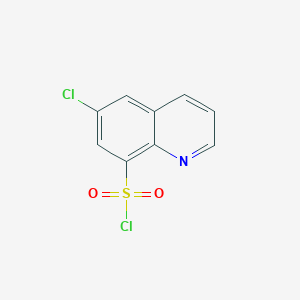
![2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527930.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2527931.png)
